molecular formula C19H18N2O3S B2457721 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1795190-77-0

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2457721
CAS No.: 1795190-77-0
M. Wt: 354.42
InChI Key: ZQWNEVYQLNEFEV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenoxy group, a thiophenyl-pyridinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenoxy intermediate, followed by the introduction of the thiophenyl-pyridinyl group through a series of coupling reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group yields sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(2-methoxyphenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
  • 2-(2-methoxyphenoxy)-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide stands out due to the presence of the thiophenyl-pyridinyl moiety, which imparts unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-17-4-2-3-5-18(17)24-12-19(22)21-10-14-8-16(11-20-9-14)15-6-7-25-13-15/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWNEVYQLNEFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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